molecular formula C11H10F3NO2 B2423218 2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide CAS No. 338956-09-5

2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide

Cat. No. B2423218
CAS RN: 338956-09-5
M. Wt: 245.201
InChI Key: PENCNLXZXGEACL-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide is a synthetic compound used in various areas of scientific research and industry. It has a molecular weight of 245.2 .


Synthesis Analysis

This compound is an intermediate in the synthesis of more complex pharmaceutical compounds . It is used in the synthesis of potential impurities of Bicalutamide, an oral nonsteroidal, anti-androgen drug used for prostate cancer . The intermediate was formed by a Pd-catalyzed coupling reaction .


Molecular Structure Analysis

The IUPAC name of this compound is 2-methyl-N-[4-(trifluoromethyl)phenyl]-2-oxiranecarboxamide . The InChI code is 1S/C11H10F3NO2/c1-10(6-17-10)9(16)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 62 - 66 degrees Celsius .

Scientific Research Applications

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

properties

IUPAC Name

2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-10(6-17-10)9(16)15-8-4-2-7(3-5-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENCNLXZXGEACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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